Cy7.5
Overview
Description
Cy7.5, also known as Cyanine 7.5, is a near-infrared fluorescent dye belonging to the cyanine family. Cyanine dyes are characterized by their polymethine chain structure, which consists of a conjugated system between two nitrogen atoms. This compound is particularly noted for its long-wavelength absorption and emission properties, making it suitable for various biological and medical imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy7.5 typically involves the condensation of indolenine or benzoindole derivatives with a polymethine bridge. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. The process may also involve the use of catalysts to improve yield and reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cy7.5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may alter its fluorescence properties.
Reduction: Reduction reactions can also modify the electronic structure of this compound, affecting its absorption and emission characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified this compound derivatives with altered fluorescence properties, enhanced solubility, or improved targeting capabilities for specific biological applications .
Scientific Research Applications
Cy7.5 has a wide range of applications in scientific research, including:
Biological Imaging: This compound is extensively used in in vivo imaging due to its near-infrared fluorescence, which allows for deep tissue penetration and minimal background interference
Medical Diagnostics: It is used in diagnostic assays to label and track specific biomolecules, aiding in the detection and monitoring of diseases.
Drug Delivery: This compound can be conjugated to drug molecules or nanoparticles to monitor their distribution and efficacy in real-time.
Proteomics and Genomics: The dye is used in various proteomic and genomic studies, including fluorescence resonance energy transfer (FRET) and comparative genomic hybridization.
Mechanism of Action
The mechanism by which Cy7.5 exerts its effects involves the absorption of near-infrared light, leading to the excitation of its electrons. This excitation results in fluorescence emission at a longer wavelength. The molecular targets and pathways involved include specific binding to nucleic acids, proteins, and other biomolecules, allowing for precise imaging and tracking .
Comparison with Similar Compounds
Similar Compounds
Cy5.5: Another near-infrared fluorescent dye with similar applications but different absorption and emission wavelengths.
Cy7: Similar to Cy7.5 but with slightly different spectral properties.
Cy3.5: A shorter-wavelength cyanine dye used for different imaging applications
Uniqueness of this compound
This compound is unique due to its optimal balance of long-wavelength absorption and emission, high fluorescence intensity, and stability. These properties make it particularly suitable for in vivo imaging and other applications requiring deep tissue penetration and minimal background interference .
Properties
IUPAC Name |
(2Z)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N2O14S4/c1-6-44-33-20-18-29-31(23-27(60(48,49)50)25-35(29)62(54,55)56)40(33)42(2,3)37(44)15-11-8-7-9-12-16-38-43(4,5)41-32-24-28(61(51,52)53)26-36(63(57,58)59)30(32)19-21-34(41)45(38)22-14-10-13-17-39(46)47/h7-9,11-12,15-16,18-21,23-26H,6,10,13-14,17,22H2,1-5H3,(H4-,46,47,48,49,50,51,52,53,54,55,56,57,58,59) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGPOTXIUFNEFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N2O14S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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